molecular formula C7H12N2 B1523182 3-(Cyclopropylamino)-2-methylpropanenitrile CAS No. 1099649-53-2

3-(Cyclopropylamino)-2-methylpropanenitrile

Cat. No.: B1523182
CAS No.: 1099649-53-2
M. Wt: 124.18 g/mol
InChI Key: GQXBYZBVHKCIGF-UHFFFAOYSA-N
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Description

It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s nitrile group (-C≡N) confers reactivity for further functionalization, while the cyclopropyl moiety enhances steric and electronic properties, influencing its interactions in synthetic pathways . Commercial availability is confirmed by suppliers such as CymitQuimica, though discontinuations of certain stock quantities have been noted .

Properties

IUPAC Name

3-(cyclopropylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(4-8)5-9-7-2-3-7/h6-7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXBYZBVHKCIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(Cyclopropylamino)-2-methylpropanenitrile, enabling comparative analysis of their properties and applications:

Procyazine

  • Structure: 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile
  • Molecular Formula : C₁₀H₁₃ClN₆
  • Key Features: Contains a triazine ring with a chlorinated substituent. Cyclopropylamino and nitrile groups mirror those in the target compound.
  • Application : Herbicide, widely used in agriculture for broadleaf weed control .
  • Distinction: The triazine ring in procyazine introduces herbicidal activity via inhibition of photosynthesis, a property absent in the simpler nitrile backbone of this compound .

3-(Diethylamino)propionitrile

  • Structure: CH₂CH₂C≡N attached to a diethylamino group.
  • Molecular Formula : C₇H₁₄N₂
  • Key Features: Linear chain with a tertiary amine (diethylamino) instead of cyclopropylamino.
  • Application : Intermediate in surfactant and pharmaceutical synthesis.
  • Distinction : The absence of steric hindrance from the cyclopropyl group increases its flexibility and solubility in polar solvents compared to the target compound .

3-[(3-Methoxyphenyl)methyl-(2-methylpropyl)amino]propanenitrile

  • Structure : Branched chain with a methoxyphenylmethyl substituent.
  • Molecular Formula : C₁₅H₂₂N₂O
  • Key Features :
    • Aromatic (methoxyphenyl) and bulky (2-methylpropyl) substituents.
  • Application : Likely used in drug discovery for modulating receptor binding.
  • Distinction: The aromatic moiety enhances π-π stacking interactions, a feature absent in the aliphatic cyclopropylamino group of the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Application
This compound C₈H₁₄N₂ 138.21 Nitrile, cyclopropylamino Synthetic intermediate
Procyazine C₁₀H₁₃ClN₆ 276.71 Triazine, nitrile, chloro Herbicide
3-(Diethylamino)propionitrile C₇H₁₄N₂ 126.20 Nitrile, tertiary amine Surfactant/pharmaceuticals
3-[(3-Methoxyphenyl)methyl-(2-methylpropyl)amino]propanenitrile C₁₅H₂₂N₂O 246.35 Nitrile, aromatic ether Drug discovery

Research Findings and Industrial Relevance

  • Reactivity: The nitrile group in this compound facilitates nucleophilic additions or reductions, enabling transformations into amines, amides, or carboxylic acids . Procyazine’s nitrile and triazine groups, however, are optimized for herbicidal stability and bioactivity .
  • Stereoelectronic Effects: The cyclopropyl ring in the target compound imposes angle strain, enhancing reactivity in ring-opening reactions compared to less strained analogs like 3-(diethylamino)propionitrile .
  • Market Trends : Discontinuation of certain stock quantities (e.g., 1g and 500mg) suggests fluctuating demand or synthesis challenges, whereas procyazine remains a staple agrochemical due to regulatory approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylamino)-2-methylpropanenitrile
Reactant of Route 2
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3-(Cyclopropylamino)-2-methylpropanenitrile

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